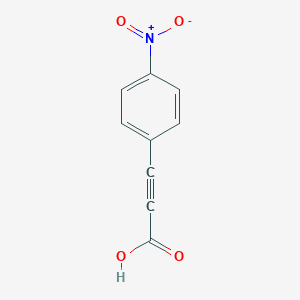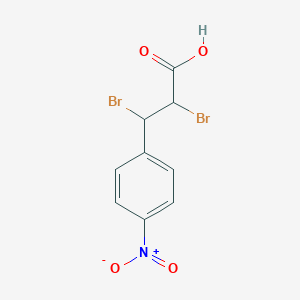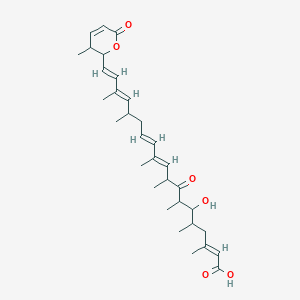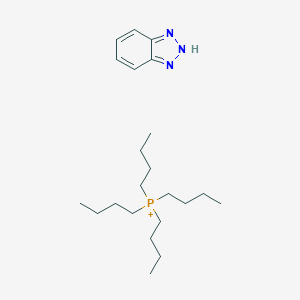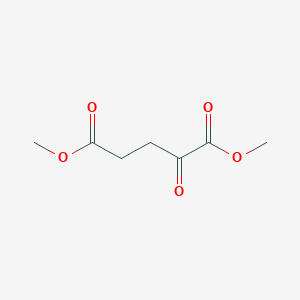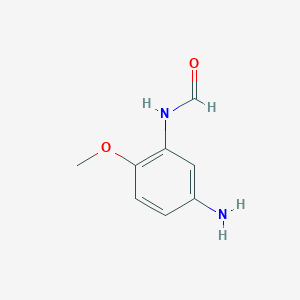
4-Amino-4'-cyanostilbene
Overview
Description
4-Amino-4’-cyanostilbene is an organic compound that belongs to the stilbene family. Stilbenes are characterized by their ethene double bond flanked by aromatic rings. The presence of an amino group at the 4-position and a cyano group at the 4’-position makes this compound particularly interesting for various applications, especially in the field of photophysics and materials science. The compound exhibits unique photophysical properties, including aggregation-induced emission (AIE), which makes it valuable for optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-cyanostilbene typically involves a multi-step process. One common method starts with the preparation of 4-cyanobenzaldehyde and 4-aminobenzaldehyde. These intermediates are then subjected to a Wittig reaction to form the stilbene backbone. The reaction conditions often involve the use of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) to facilitate the formation of the double bond .
Industrial Production Methods: In an industrial setting, the production of 4-Amino-4’-cyanostilbene can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters. The purification process typically includes recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4’-cyanostilbene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine.
Major Products:
Oxidation: Nitro-4-amino-4’-cyanostilbene.
Reduction: 4-Amino-4’-aminostilbene.
Substitution: 4-Amino-4’-bromostilbene, 4-Amino-4’-chlorostilbene.
Scientific Research Applications
4-Amino-4’-cyanostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which 4-Amino-4’-cyanostilbene exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission (AIE), which means it becomes highly luminescent when aggregated or in the solid state. This property is due to the restriction of intramolecular rotations, which reduces non-radiative decay pathways and enhances fluorescence. The molecular targets and pathways involved include the interaction with metal ions and the formation of stable complexes, which can be used for sensing applications .
Comparison with Similar Compounds
4-Cyanostilbene: Lacks the amino group, resulting in different photophysical properties.
4-Amino-4’-methoxystilbene: Contains a methoxy group instead of a cyano group, affecting its electronic properties.
4-Nitro-4’-cyanostilbene: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness: 4-Amino-4’-cyanostilbene is unique due to its combination of an amino group and a cyano group, which provides a balance of electron-donating and electron-withdrawing effects. This combination enhances its photophysical properties, making it particularly valuable for applications in optoelectronics and sensing .
Properties
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h1-10H,17H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCXBOIOVKRJK-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108618-29-7 | |
| Record name | Benzonitrile, 4-(2-(4-aminophenyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108618297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


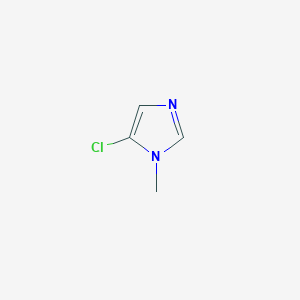


![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
![[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B19851.png)

